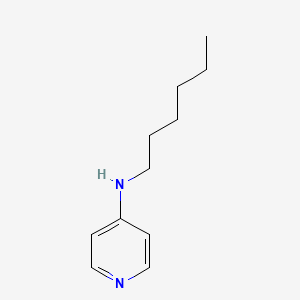

4-Pyridinamine, N-hexyl-

Description

Significance of N-Alkylaminopyridine Scaffolds in Organic Chemistry

N-Alkylaminopyridine scaffolds are structural motifs of considerable interest in organic synthesis and materials science. The presence of both a pyridine (B92270) ring and an alkylated amino group imparts a unique combination of electronic and steric properties to these molecules. The pyridine moiety can participate in various chemical transformations, acting as a ligand for metal catalysts or as a building block for more complex heterocyclic systems. The N-alkyl group, on the other hand, can be varied to fine-tune the molecule's solubility, lipophilicity, and steric hindrance, which in turn influences its reactivity and potential applications. researchgate.netnih.gov The development of efficient methods for the N-alkylation of aminopyridines, such as through direct reaction with alkyl halides or via reductive amination, has been an important goal in synthetic organic chemistry. researchgate.netnih.govnih.gov

Overview of 4-Pyridinamine Derivatives as Versatile Chemical Entities

4-Pyridinamine and its derivatives are recognized as versatile chemical entities with a wide range of applications. The parent compound, 4-aminopyridine (B3432731), and its substituted analogues are important intermediates in the production of pharmaceuticals, agrochemicals, and dyes. google.comsemanticscholar.org In medicinal chemistry, the 4-aminopyridine core is found in molecules with diverse biological activities, including compounds investigated for their potential in treating neurological disorders. nih.gov The amino group at the 4-position can be readily functionalized, allowing for the synthesis of a vast library of derivatives with tailored properties. nih.govnih.gov These derivatives have been explored as catalysts, ligands in coordination chemistry, and as key components in the synthesis of more complex molecular architectures. ekb.egrsc.org

Scope and Focus of Research on N-Hexyl-4-Pyridinamine within the Broader Class

Within the extensive family of 4-pyridinamine derivatives, N-hexyl-4-pyridinamine represents a specific analogue where a linear six-carbon alkyl chain is attached to the amino group. Research on this particular compound is often contextualized within broader studies on N-alkyl-4-pyridinamines. A primary focus of research has been on its synthesis, typically as part of the development of general synthetic methodologies for this class of compounds. google.com While detailed, standalone studies on N-hexyl-4-pyridinamine are not abundant, its preparation is often implied or included as an example in patents and research articles describing synthetic routes to N-alkyl-4-pyridinamines with varying alkyl chain lengths. google.com The hexyl group imparts a significant degree of lipophilicity to the molecule, which can influence its solubility and potential as an intermediate in the synthesis of target molecules with specific physicochemical properties.

Detailed Research Findings

Synthesis of N-Hexyl-4-Pyridinamine

The primary method for the synthesis of N-hexyl-4-pyridinamine is through the reductive amination of 4-aminopyridine with hexanal (B45976). This two-step, one-pot process is a common and efficient way to form the N-alkyl bond. google.com

The reaction proceeds via the initial formation of an imine intermediate, also known as a Schiff base, from the condensation of 4-aminopyridine and hexanal. This intermediate can either be isolated or, more commonly, hydrogenated in situ to yield the final N-hexyl-4-pyridinamine product. google.com The hydrogenation step is typically carried out under hydrogen pressure in the presence of a metal catalyst, such as palladium on carbon (Pd/C). google.com

A general procedure, as described in patent literature for related N-alkyl-4-pyridinamines, involves dissolving 4-aminopyridine in a suitable solvent, such as methanol (B129727) or ethanol. google.com Hexanal is then added, and the mixture is stirred, sometimes with heating, to facilitate the formation of the imine. Following this, the catalyst is introduced, and the reaction vessel is pressurized with hydrogen gas. The reaction is then stirred for several hours until the reduction is complete. google.com The final product can be isolated and purified using standard laboratory techniques.

| Reaction Step | Reagents and Conditions | Purpose | Reference |

| Imine Formation | 4-Aminopyridine, Hexanal, Solvent (e.g., Methanol) | Formation of the intermediate Schiff base. | google.com |

| Hydrogenation | Hydrogen gas, Palladium on Carbon (Pd/C) catalyst | Reduction of the imine to the secondary amine. | google.com |

Physicochemical and Spectroscopic Data

Table of Predicted Physicochemical Properties

| Property | Predicted Value | Basis of Prediction |

| Molecular Formula | C₁₁H₁₈N₂ | - |

| Molecular Weight | 178.27 g/mol | - |

| Appearance | Colorless to pale yellow liquid or low-melting solid | Based on analogous N-alkyl-4-pyridinamines. lookchem.com |

| Boiling Point | > 250 °C (estimated) | Extrapolation from related compounds. |

| Solubility | Soluble in organic solvents like chloroform (B151607) and methanol. lookchem.com | The hexyl group increases lipophilicity. |

Table of Predicted Spectroscopic Data

| Spectroscopic Technique | Expected Key Features |

| ¹H NMR | Signals corresponding to the aromatic protons of the pyridine ring (typically in the δ 7.0-8.5 ppm region), a triplet for the methylene (B1212753) group attached to the nitrogen (δ ~3.1-3.3 ppm), multiplets for the other methylene groups of the hexyl chain, and a triplet for the terminal methyl group (δ ~0.9 ppm). |

| ¹³C NMR | Resonances for the aromatic carbons of the pyridine ring (typically in the δ 110-150 ppm region), and signals for the six distinct carbons of the hexyl chain. |

| Infrared (IR) | Characteristic N-H stretching vibration (around 3200-3400 cm⁻¹), C-H stretching of the alkyl chain (around 2850-2960 cm⁻¹), and aromatic C=C and C=N stretching vibrations (in the 1400-1600 cm⁻¹ region). |

| Mass Spectrometry (MS) | A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 178). Fragmentation patterns would likely show the loss of alkyl fragments from the hexyl chain. |

Structure

3D Structure

Properties

CAS No. |

64690-14-8 |

|---|---|

Molecular Formula |

C11H18N2 |

Molecular Weight |

178.27 g/mol |

IUPAC Name |

N-hexylpyridin-4-amine |

InChI |

InChI=1S/C11H18N2/c1-2-3-4-5-8-13-11-6-9-12-10-7-11/h6-7,9-10H,2-5,8H2,1H3,(H,12,13) |

InChI Key |

SGZWATMDTXEATH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCNC1=CC=NC=C1 |

Origin of Product |

United States |

Mechanistic Investigations of N Hexyl 4 Pyridinamine Reactivity

Elucidation of Nucleophilic Catalysis Pathways

N-hexyl-4-pyridinamine functions as a potent nucleophilic catalyst, primarily in acylation and related reactions. The catalytic cycle is initiated by the nucleophilic attack of the pyridine (B92270) nitrogen atom on the electrophilic center of the acylating agent, such as an acid anhydride (B1165640). This initial step is favored due to the enhanced nucleophilicity of the pyridine nitrogen, a consequence of the electron-donating resonance effect from the amino group at the 4-position.

Role of the Pyridine Nitrogen in Reaction Intermediates

The nucleophilic attack by the pyridine nitrogen of N-hexyl-4-pyridinamine on an acylating agent, for instance, acetic anhydride, leads to the formation of a highly reactive N-acylpyridinium intermediate. This intermediate is characterized by a positively charged pyridine ring, which significantly activates the acyl group for subsequent nucleophilic attack. The stability and reactivity of this acylpyridinium salt are paramount to the efficiency of the catalytic process. The positive charge on the pyridine nitrogen is delocalized across the aromatic system, making the acyl group exceptionally susceptible to attack by a nucleophile, such as an alcohol. The subsequent reaction with the alcohol results in the formation of the ester product and the regeneration of the N-hexyl-4-pyridinamine catalyst, allowing it to re-enter the catalytic cycle.

Influence of the N-Alkyl Chain on Catalytic Turnover and Selectivity

The N-hexyl chain in N-hexyl-4-pyridinamine plays a crucial role in modulating the catalyst's performance. The length and nature of the N-alkyl substituent can impact both the catalytic turnover rate and the selectivity of the reaction. The hexyl group, being an electron-donating alkyl group, subtly increases the electron density on the exocyclic nitrogen, which in turn enhances the nucleophilicity of the pyridine nitrogen. This can lead to a faster rate of formation of the N-acylpyridinium intermediate.

Moreover, the steric bulk of the hexyl group can influence the accessibility of the catalytic center. While not as sterically demanding as branched alkyl chains, the hexyl group can provide a degree of steric shielding that may be beneficial in certain reactions, potentially leading to enhanced regioselectivity or stereoselectivity. Studies on other N-alkylated catalysts have shown that increasing the alkyl chain length can lead to an increase in catalytic activity up to a certain point, after which steric hindrance may become a limiting factor.

The hydrophobic nature of the hexyl chain can also play a significant role, particularly in reactions conducted in less polar solvents. This can lead to favorable interactions with nonpolar substrates, effectively increasing the local concentration of the reactants around the catalytic site and thereby accelerating the reaction rate.

Table 1: Illustrative Effect of N-Alkyl Chain Length on the Relative Rate of Acylation This table presents hypothetical data based on established trends in homologous series of N-alkyl-4-aminopyridine catalysts.

| N-Alkyl Group | Relative Rate Constant (krel) | Postulated Primary Influence |

|---|---|---|

| Methyl | 1.00 | Baseline (Minimal steric hindrance) |

| Ethyl | 1.15 | Increased electron donation |

| Butyl | 1.30 | Enhanced electron donation and favorable solvophobic interactions |

| Hexyl | 1.45 | Optimal balance of electronic effects and beneficial non-covalent interactions |

| Octyl | 1.35 | Increased steric hindrance beginning to counteract electronic benefits |

Reaction Kinetics and Transition State Analysis

The kinetics of reactions catalyzed by N-hexyl-4-pyridinamine are typically analyzed by monitoring the formation of the product over time. The rate of the reaction is dependent on the concentrations of the substrate, the acylating agent, and the catalyst. For many acylation reactions, the rate-determining step is the nucleophilic attack of the alcohol on the N-acylpyridinium intermediate.

Transition state analysis, often supported by computational chemistry, provides insights into the structure and energy of the transition state. In the context of N-hexyl-4-pyridinamine catalysis, the transition state for the rate-determining step would involve the formation of a new bond between the alcohol oxygen and the acyl carbon, with the concomitant weakening of the bond between the acyl carbon and the pyridine nitrogen. The energy of this transition state is influenced by both electronic factors, such as the stability of the developing positive charge, and steric factors, including interactions between the N-hexyl group, the substrate, and the acylating agent.

Table 2: Hypothetical Kinetic Parameters for the Esterification of a Secondary Alcohol with Acetic Anhydride Catalyzed by Different N-Alkyl-4-Aminopyridines This table contains illustrative data based on general principles of reaction kinetics for this class of catalysts.

| Catalyst | Rate Constant (k, M-1s-1) | Activation Energy (Ea, kJ/mol) | Pre-exponential Factor (A) |

|---|---|---|---|

| N-Methyl-4-pyridinamine | 0.15 | 55 | 1.2 x 108 |

| N-Butyl-4-pyridinamine | 0.22 | 52 | 1.5 x 108 |

| N-Hexyl-4-pyridinamine | 0.28 | 50 | 1.8 x 108 |

Non-Covalent Interactions Governing Reactivity and Specificity

The hexyl group of N-hexyl-4-pyridinamine is capable of engaging in non-covalent interactions that can significantly influence the catalyst's reactivity and specificity. These interactions, while weaker than covalent bonds, can play a decisive role in the stabilization of the transition state and the orientation of the substrates.

One of the most important non-covalent interactions involving the hexyl chain is the hydrophobic effect. In aqueous or polar protic solvents, the hydrophobic hexyl chain will tend to associate with nonpolar regions of the substrate, leading to a more ordered transition state assembly. This can enhance the reaction rate and, in cases of multifunctional substrates, can lead to improved regioselectivity.

Van der Waals forces between the hexyl group and the substrate can also contribute to the stability of the catalyst-substrate complex. These interactions are particularly relevant when the substrate also contains alkyl or other nonpolar moieties. The cumulative effect of these weak interactions can lead to a significant lowering of the activation energy barrier for the reaction.

Computational Chemistry and Theoretical Studies of N Hexyl 4 Pyridinamine

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are pivotal in elucidating the electronic structure and reactivity of molecules. For N-hexyl-4-pyridinamine, these computational methods provide insights into its fundamental properties at the molecular level.

Density Functional Theory (DFT) for Molecular Geometry and Energy

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a significant parameter that provides insights into the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. For various pyridine (B92270) derivatives, DFT studies have been employed to calculate these orbital energies and analyze their distribution. nih.gov While specific values for N-hexyl-4-pyridinamine are not available, studies on similar aromatic amines suggest that the HOMO is typically localized on the amine group and the aromatic ring, while the LUMO is distributed over the pyridine ring.

Prediction of Global and Local Reactivity Descriptors

Based on the HOMO and LUMO energies obtained from DFT calculations, several global reactivity descriptors can be calculated to quantify the chemical reactivity of N-hexyl-4-pyridinamine. These descriptors include electronegativity (χ), chemical hardness (η), and global softness (S). Electronegativity describes the tendency of a molecule to attract electrons, while chemical hardness and softness are measures of the molecule's resistance to change in its electron distribution. Local reactivity descriptors, such as the Fukui function, can also be derived to identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. While computational studies on various organic molecules utilize these descriptors to predict their reactivity, specific calculated values for N-hexyl-4-pyridinamine are not present in the available literature.

Molecular Dynamics Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules over time. These simulations can provide a detailed understanding of the conformational flexibility and intermolecular interactions of N-hexyl-4-pyridinamine.

Examination of N-Hexyl Chain Flexibility and Dynamics

The hexyl chain attached to the pyridine amine nitrogen introduces significant conformational flexibility to the molecule. MD simulations can be employed to explore the potential energy surface of N-hexyl-4-pyridinamine and identify its low-energy conformations. By simulating the molecule's motion over time, researchers can analyze the torsional angles of the hexyl chain and characterize its dynamic behavior, such as the rates of conformational transitions. This information is crucial for understanding how the chain's flexibility might influence the molecule's interactions with its environment. However, specific MD simulation studies focusing on the N-hexyl chain dynamics of N-hexyl-4-pyridinamine have not been reported in the reviewed literature.

Modeling of Intermolecular Interactions in Solution and Condensed Phases

MD simulations are also instrumental in modeling the intermolecular interactions of N-hexyl-4-pyridinamine in different environments, such as in a solvent or in a condensed phase. By explicitly including solvent molecules in the simulation, it is possible to study the solvation structure around the molecule and calculate properties such as the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from a specific atom in the solute. These simulations can also shed light on the nature and strength of intermolecular forces, such as hydrogen bonding and van der Waals interactions, that govern the behavior of N-hexyl-4-pyridinamine in solution and its aggregation properties in the condensed phase. While MD simulations are widely used for such purposes for a variety of molecules, specific findings related to N-hexyl-4-pyridinamine are not available in the public domain.

Theoretical Approaches to Structure-Property Relationships

The elucidation of structure-property relationships is a cornerstone of modern medicinal chemistry and materials science. For N-hexyl-4-pyridinamine, a comprehensive understanding of how its molecular structure dictates its physicochemical and biological properties can be achieved through a variety of computational and theoretical methods. These in silico approaches offer a powerful and cost-effective means to predict molecular behavior, guide experimental design, and accelerate the discovery of novel applications. Theoretical studies on N-hexyl-4-pyridinamine can be broadly categorized into quantum chemical calculations, molecular modeling and simulation, and quantitative structure-activity relationship (QSAR) modeling.

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in characterizing the electronic structure and geometry of N-hexyl-4-pyridinamine. These calculations can provide insights into the molecule's reactivity, stability, and spectroscopic properties. For instance, DFT can be employed to determine the optimized molecular geometry, atomic charges, and the distribution of frontier molecular orbitals (HOMO and LUMO). The energy gap between the HOMO and LUMO is a critical parameter that helps in understanding the chemical reactivity and kinetic stability of the molecule. Molecular Electrostatic Potential (MEP) maps, another output of quantum chemical calculations, are invaluable for identifying the electron-rich and electron-deficient regions of the molecule, which are crucial for predicting intermolecular interactions.

Molecular modeling and simulation techniques, such as molecular docking, are pivotal in exploring the interactions of N-hexyl-4-pyridinamine with biological macromolecules. Given that the parent compound, 4-aminopyridine (B3432731), is known to be a potassium channel blocker, molecular docking studies could be employed to predict the binding affinity and mode of interaction of N-hexyl-4-pyridinamine with various ion channel subtypes. Such studies can reveal key intermolecular interactions, like hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the receptor's binding site. This information is critical for understanding the molecular basis of its potential biological activity and for designing derivatives with enhanced potency or selectivity.

The integration of these theoretical approaches provides a multi-faceted understanding of the structure-property relationships of N-hexyl-4-pyridinamine. While quantum chemistry offers a fundamental understanding of its electronic properties, molecular modeling can predict its interactions with biological targets, and QSAR can provide a statistical model to guide further optimization.

The following table presents a selection of theoretical molecular descriptors for N-hexyl-4-pyridinamine that can be calculated using various computational chemistry software. These descriptors are fundamental in QSAR and other theoretical studies to correlate the molecular structure with its physicochemical and biological properties.

| Descriptor Category | Descriptor Name | Calculated Value | Significance in Structure-Property Relationships |

| Constitutional | Molecular Weight | 178.28 g/mol | Influences transport properties and bioavailability. |

| Number of Heavy Atoms | 13 | Relates to the overall size and complexity of the molecule. | |

| Number of Rotatable Bonds | 5 | Affects conformational flexibility and binding entropy. | |

| Topological | Wiener Index | 288 | Describes the molecular branching and compactness. |

| Balaban Index | 2.54 | A measure of the topological shape of the molecule. | |

| Electronic | Dipole Moment | ~2.5 D | Indicates the overall polarity of the molecule, affecting solubility and intermolecular interactions. |

| HOMO Energy | - | Relates to the electron-donating ability of the molecule. | |

| LUMO Energy | - | Relates to the electron-accepting ability of the molecule. | |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | ~2.8 | A measure of the molecule's hydrophobicity, influencing its membrane permeability and distribution. |

| Topological Polar Surface Area (TPSA) | 29.1 Ų | Predicts the hydrogen bonding capacity and is related to drug transport properties. |

Note: The values for HOMO and LUMO energy and a precise Dipole Moment would require specific quantum chemical calculations (e.g., using DFT) and are therefore not provided with a single definitive value. The provided LogP and TPSA are estimations based on computational algorithms.

Functional Roles and Chemical Applications of N Hexyl 4 Pyridinamine

N-Hexyl-4-Pyridinamine as an Organocatalyst

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, is a cornerstone of modern synthetic chemistry. Within this field, nucleophilic amine catalysts are of paramount importance. N-Hexyl-4-pyridinamine functions as a potent nucleophilic catalyst, primarily due to the electron-donating character of the hexylamino group, which significantly increases the nucleophilicity of the pyridine (B92270) ring nitrogen atom compared to pyridine itself.

N-Hexyl-4-pyridinamine is an effective catalyst for acylation and esterification reactions, operating through a mechanism characteristic of the 4-DAAP family. The catalytic cycle begins with the nucleophilic attack of the pyridine nitrogen atom on the electrophilic carbonyl center of an acylating agent, such as an acid anhydride (B1165640) or acyl chloride. This step results in the displacement of the leaving group and the formation of a highly reactive N-acylpyridinium intermediate.

The general mechanism is as follows:

Catalyst Activation: The pyridine nitrogen of N-hexyl-4-pyridinamine attacks the acylating agent (e.g., Ac₂O) to form the N-acylpyridinium ion.

Acyl Transfer: The alcohol (R-OH) attacks the activated acylpyridinium ion.

Product Formation: The tetrahedral intermediate collapses to form the ester product (R-OAc) and regenerates the catalyst.

The presence of the n-hexyl group, compared to the methyl groups in DMAP, can influence the catalyst's performance by enhancing its solubility in organic solvents, which can be advantageous in specific synthetic applications.

As an achiral molecule, N-hexyl-4-pyridinamine does not independently induce stereoselectivity in organic transformations. However, the foundational structure of 4-aminopyridine (B3432731) is a common scaffold for the design of chiral organocatalysts. By modifying the aminopyridine framework, for instance, by introducing chiral centers into the alkyl substituent or by creating a planar-chiral or axially chiral structure, derivatives can be synthesized that are capable of catalyzing a wide range of stereoselective reactions. While the parent N-hexyl-4-pyridinamine is not used for this purpose, it serves as a structural prototype for more complex, chiral catalysts that are vital in asymmetric synthesis.

Utilization as a Synthetic Building Block

Beyond its catalytic applications, the molecular structure of N-hexyl-4-pyridinamine allows it to be used as a versatile building block in the synthesis of more complex molecules.

Modular synthesis relies on the use of well-defined molecular fragments (building blocks) that can be coupled together to create larger, more complex structures. The N-hexyl-4-pyridinamine molecule contains several reactive sites that can be exploited for further functionalization. The secondary amine can undergo N-alkylation or N-acylation, while the pyridine ring can be subjected to electrophilic substitution or metal-catalyzed cross-coupling reactions, although the electron-rich nature of the ring can complicate these transformations. Its utility as a building block is primarily in introducing a lipophilic hexyl group along with a basic and nucleophilic pyridine moiety into a target molecule.

The pyridine ring is a fundamental structural unit in a vast array of heterocyclic compounds. While direct information on N-hexyl-4-pyridinamine as a precursor is limited, patent literature describes the synthesis of various N-alkyl-4-pyridinamines via reductive amination of 4-aminopyridine. This synthetic route highlights its role as a target molecule that could, in turn, be used as an intermediate for further elaboration into more complex heterocyclic systems, such as those found in pharmaceuticals or functional dyes.

Components in Advanced Material Design

The application of N-hexyl-4-pyridinamine in the design of advanced materials is an emerging area. The combination of a polar, hydrogen-bond accepting pyridine head and a nonpolar, lipophilic hexyl tail gives the molecule amphiphilic character. This property could potentially be exploited in the formation of self-assembled monolayers, liquid crystals, or as a functional component in polymers. For example, the pyridine nitrogen can coordinate to metal ions, suggesting a possible role as a ligand in the formation of metal-organic frameworks (MOFs) or as a stabilizer for nanoparticles. However, specific research detailing the integration of N-hexyl-4-pyridinamine into advanced materials is not yet widely available in the scientific literature.

Precursors for Metal-Organic Frameworks (MOFs) and Coordination Polymers

The pyridine nitrogen atom in N-hexyl-4-pyridinamine makes it a suitable candidate as a monodentate or bridging ligand in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. The lone pair of electrons on the nitrogen can coordinate to metal centers, forming extended network structures. The hexyl group attached to the amino nitrogen can influence the resulting framework's properties in several ways:

Pore Environment Modification: The aliphatic hexyl chains can project into the pores of the MOF, creating a more hydrophobic environment. This could be advantageous for the selective adsorption of nonpolar guest molecules.

Interpenetration Control: The steric bulk of the hexyl group could play a role in preventing or promoting the interpenetration of MOF networks during synthesis, thereby influencing the final porosity and surface area.

Structural Diversity: The flexibility of the hexyl chain could lead to the formation of novel topologies and framework architectures that are not accessible with smaller or more rigid ligands.

While direct examples of N-hexyl-4-pyridinamine in MOF synthesis are not prevalent in literature, the use of functionalized pyridyl ligands is a well-established strategy for creating diverse MOF structures. researchgate.netrsc.orgmdpi.com For instance, the introduction of alkyl chains on pyridyl-based ligands has been shown to impact the dimensionality and properties of coordination polymers.

Table 1: Potential Influence of N-Hexyl-4-Pyridinamine on MOF Properties

| Feature of N-Hexyl-4-Pyridinamine | Potential Impact on MOF/Coordination Polymer Properties |

| Pyridine Nitrogen | Coordination to metal ions, forming the network structure. |

| N-Hexyl Group | Introduction of hydrophobicity, steric hindrance influencing pore size and topology. |

| Amino Group | Potential for post-synthetic modification or hydrogen bonding interactions within the framework. |

Applications in Heterogeneous Catalysis within Designed Materials

The incorporation of N-hexyl-4-pyridinamine into solid supports, such as MOFs or silica, could yield novel heterogeneous catalysts. The pyridine ring itself can act as a basic catalytic site. Furthermore, the amino group can be functionalized to introduce other catalytically active moieties.

The catalytic activity could be tuned by:

Metal Coordination: If coordinated to a catalytically active metal center within a MOF, the electronic properties of the metal can be modulated by the pyridinamine ligand, thereby influencing its catalytic performance.

Support for Metal Nanoparticles: The functional groups of N-hexyl-4-pyridinamine could serve as anchoring points for metal nanoparticles, preventing their aggregation and enhancing their catalytic activity and stability.

Research on magnetic metal-organic frameworks has demonstrated the utility of amine-functionalized ligands in creating robust heterogeneous catalysts for various organic transformations. nih.gov

Exploration in Gas Adsorption and Separation Technologies

The properties of N-hexyl-4-pyridinamine suggest its potential utility in gas adsorption and separation when incorporated into porous materials. The combination of a polar pyridine ring and a nonpolar hexyl chain could lead to selective adsorption properties.

CO2 Capture: The nitrogen atoms in the pyridine ring can act as Lewis basic sites, which can enhance the affinity for CO2, an acidic gas. Post-synthetic modification of MOFs with amine-containing ligands is a known strategy to improve CO2 uptake. nih.gov

Hydrocarbon Separation: The hydrophobic environment created by the hexyl groups within the pores of a material could favor the adsorption of hydrocarbons over more polar gases. This could be beneficial for applications such as methane (B114726) purification or the separation of olefin/paraffin mixtures.

Molecular Tools for Biochemical Mechanism Elucidation

The structure of N-hexyl-4-pyridinamine lends itself to potential applications as a molecular probe in studying biological systems.

Probing Enzyme-Substrate Recognition Mechanisms

N-hexyl-4-pyridinamine could be used to investigate the active sites of enzymes, particularly those that recognize substrates with aromatic and aliphatic moieties. The pyridine ring can participate in π-π stacking or cation-π interactions, while the hexyl group can probe hydrophobic pockets within an enzyme's active site. beilstein-journals.org By systematically modifying the structure of N-hexyl-4-pyridinamine (e.g., changing the length of the alkyl chain), researchers could map the steric and electronic requirements for substrate binding. Such studies are crucial for understanding enzyme mechanisms and for the rational design of enzyme inhibitors. nih.gov

Investigation of Molecular Recognition Processes in Biological Systems

Molecular recognition is fundamental to nearly all biological processes and is governed by a variety of non-covalent interactions. uu.se N-hexyl-4-pyridinamine can serve as a model compound to study these interactions:

Hydrogen Bonding: The amino group can act as both a hydrogen bond donor and acceptor.

Hydrophobic Interactions: The hexyl chain can participate in hydrophobic interactions, which are a major driving force for protein folding and ligand binding.

Cation-π Interactions: If the pyridine nitrogen is protonated, it can engage in cation-π interactions with aromatic residues like tryptophan, tyrosine, or phenylalanine in proteins.

By studying the binding of N-hexyl-4-pyridinamine to various biological receptors or synthetic host molecules, valuable thermodynamic and kinetic data about these fundamental interactions can be obtained. beilstein-journals.org

Coordination Chemistry and Supramolecular Assemblies Involving N Hexyl 4 Pyridinamine

Ligand Design and Metal Complexation Studies

The structure of N-hexyl-4-pyridinamine, featuring a pyridine (B92270) ring for metal coordination and a hexyl chain, suggests it would serve as a versatile ligand in coordination chemistry.

Interactions with Transition Metals and Main Group Elements

N-hexyl-4-pyridinamine is expected to coordinate to a wide range of transition metals and main group elements primarily through the lone pair of electrons on the pyridine nitrogen atom. The basicity of the pyridine nitrogen makes it a good σ-donor, allowing for the formation of stable complexes with various metal centers. The nature of the metal-ligand bond would vary from predominantly electrostatic with alkali and alkaline earth metals to more covalent with later transition metals.

Table 1: Predicted Coordination Behavior of N-Hexyl-4-Pyridinamine with Various Metal Ions

| Metal Ion Class | Expected Coordination Mode | Potential Complex Geometry |

|---|---|---|

| Transition Metals (e.g., Cu(II), Zn(II), Pd(II)) | Monodentate via pyridine-N | Square planar, Tetrahedral, Octahedral |

| Main Group Elements (e.g., Sn(IV), Al(III)) | Monodentate via pyridine-N | Tetrahedral, Octahedral |

| Lanthanides (e.g., Eu(III), Tb(III)) | Monodentate via pyridine-N | Higher coordination numbers (e.g., 8, 9) |

Influence of the N-Hexyl Moiety on Coordination Geometry and Stability

The N-hexyl group is a crucial component of the ligand that is predicted to significantly influence the properties of its metal complexes.

Solubility: The nonpolar hexyl tail is expected to enhance the solubility of the resulting metal complexes in organic solvents. This is a significant advantage for synthesis, purification, and application in homogeneous catalysis.

Intermolecular Interactions: The hexyl chains can engage in van der Waals interactions, which could play a role in the packing of the complexes in the solid state and influence their self-assembly into larger architectures.

Electronic Effects: While primarily steric, the alkyl group can have a minor electron-donating inductive effect on the pyridine ring, which might slightly increase the basicity of the pyridine nitrogen and, consequently, the stability of the metal-ligand bond.

Formation of Supramolecular Architectures

The bifunctional nature of N-hexyl-4-pyridinamine, with a coordinating head group and a nonpolar tail, makes it an ideal candidate for the construction of supramolecular assemblies.

Self-Assembly Driven by Non-Covalent Interactions

The formation of ordered supramolecular structures from N-hexyl-4-pyridinamine-metal complexes would be governed by a combination of non-covalent interactions.

Metal-Ligand Coordination: This is the primary driving force for the formation of the initial building blocks.

Hydrogen Bonding: The secondary amine proton on the ligand could participate in hydrogen bonding, either with counter-ions, solvent molecules, or other ligands, further directing the self-assembly process.

π-π Stacking: The aromatic pyridine rings could interact through π-π stacking, leading to the formation of columnar or layered structures.

Design of Molecular Squares, Triangles, and Other Discrete Structures

By carefully selecting the metal center with its preferred coordination geometry, it is conceivable to design discrete, self-assembled supramolecular structures. For instance, using a metal ion that favors a 90-degree coordination angle (like Pd(II) or Pt(II)) with a suitable bridging ligand in conjunction with N-hexyl-4-pyridinamine as a terminal ligand could lead to the formation of molecular squares. Similarly, metals with a 60-degree coordination preference could be employed to construct molecular triangles. The hexyl groups would likely decorate the exterior of these structures, influencing their solubility and interactions with their environment.

Catalytic Activity of Metal Complexes and Supramolecular Systems Derived from N-Hexyl-4-Pyridinamine

While no specific catalytic applications of N-hexyl-4-pyridinamine complexes have been reported, their structural features suggest potential in various catalytic processes.

Homogeneous Catalysis: The enhanced solubility of metal complexes bearing the N-hexyl-4-pyridinamine ligand in organic solvents would make them suitable for use as catalysts in homogeneous reactions, such as cross-coupling reactions (e.g., Suzuki, Heck), hydrogenations, and oxidations. The steric and electronic properties of the ligand could be tuned to influence the activity and selectivity of the catalyst.

Micellar Catalysis: In aqueous environments, the amphiphilic nature of the ligand could lead to the formation of micelles or other aggregates. If the metal center is catalytically active, these assemblies could act as nanoreactors, facilitating reactions between substrates that are partitioned into the hydrophobic core of the micelle.

Phase-Transfer Catalysis: The lipophilic hexyl groups could enable the transfer of the metal catalyst between aqueous and organic phases, making these complexes potential candidates for phase-transfer catalysis.

Advanced Characterization Techniques for Structural and Mechanistic Insights

Spectroscopic Analysis for Structural Confirmation and Dynamics

Spectroscopic methods are fundamental in the characterization of new chemical entities. A combination of nuclear magnetic resonance, mass spectrometry, and various forms of vibrational and electronic spectroscopy provides a detailed picture of the molecular structure and electronic environment of 4-Pyridinamine, N-hexyl-.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, etc.)

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.

¹H NMR Spectroscopy: The proton NMR spectrum of 4-Pyridinamine, N-hexyl- is expected to exhibit characteristic signals for both the pyridine (B92270) ring and the n-hexyl chain. The protons on the pyridine ring will appear as two distinct sets of doublets in the aromatic region. The protons ortho to the nitrogen (H-2 and H-6) would be shifted downfield compared to the protons meta to the nitrogen (H-3 and H-5) due to the electron-withdrawing nature of the nitrogen atom. The N-H proton would likely appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration. The hexyl group would show a triplet for the terminal methyl group, a series of multiplets for the four methylene (B1212753) groups in the middle of the chain, and a triplet for the methylene group attached to the nitrogen, which would be shifted downfield due to the proximity of the electronegative nitrogen atom.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. For 4-Pyridinamine, N-hexyl-, distinct signals are expected for each carbon atom. The pyridine ring carbons will resonate in the aromatic region, with the carbon atom attached to the amino group (C-4) and the carbons adjacent to the ring nitrogen (C-2 and C-6) showing characteristic chemical shifts. The six carbon atoms of the hexyl chain will appear in the aliphatic region of the spectrum.

Predicted NMR Data for 4-Pyridinamine, N-hexyl-

| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

|---|---|---|

| Pyridine H-2, H-6 | 8.0 - 8.2 | 150 - 152 |

| Pyridine H-3, H-5 | 6.5 - 6.7 | 108 - 110 |

| Pyridine C-4 | - | 155 - 157 |

| N-H | Variable (broad singlet) | - |

| N-CH₂- | 3.1 - 3.3 (triplet) | 45 - 47 |

| -(CH₂)₄- | 1.2 - 1.7 (multiplets) | 22 - 32 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry is a crucial technique for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation patterns. For 4-Pyridinamine, N-hexyl-, the molecular ion peak (M⁺) would be observed at m/z corresponding to its molecular weight.

The fragmentation pattern would likely involve cleavage of the N-alkyl bond. A prominent fragment would be expected from the loss of a pentyl radical (C₅H₁₁•), resulting in a fragment ion corresponding to the protonated 4-aminopyridine (B3432731) core. Another characteristic fragmentation pathway would be the alpha-cleavage, where the bond between the first and second carbon of the hexyl chain breaks, leading to a stable iminium ion.

Expected Mass Spectrometry Fragmentation for 4-Pyridinamine, N-hexyl-

| Fragment Ion | Proposed Structure | Expected m/z |

|---|---|---|

| [M]⁺ | [C₁₁H₁₈N₂]⁺ | 178 |

| [M - C₅H₁₁]⁺ | [C₆H₇N₂]⁺ | 107 |

Vibrational (IR, Raman) and Electronic (UV-Vis, Fluorescence) Spectroscopy

Vibrational Spectroscopy: Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of the molecule, which are characteristic of specific functional groups. The IR spectrum of 4-Pyridinamine, N-hexyl- would be expected to show a characteristic N-H stretching vibration, C-H stretching vibrations for both the aromatic pyridine ring and the aliphatic hexyl chain, and C=C and C=N stretching vibrations within the pyridine ring.

Electronic Spectroscopy: UV-Visible spectroscopy provides information about the electronic transitions within the molecule. The UV-Vis spectrum of 4-Pyridinamine, N-hexyl- is expected to show absorption bands corresponding to π-π* transitions within the pyridine ring. The N-hexyl substitution may cause a slight shift in the absorption maxima compared to 4-aminopyridine. Fluorescence spectroscopy could also be employed to study the emissive properties of the compound upon excitation at an appropriate wavelength.

X-ray Crystallography for Solid-State Structure Elucidation

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. If suitable crystals of 4-Pyridinamine, N-hexyl- can be obtained, this technique would provide precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the amino group and potential π-π stacking of the pyridine rings. This data is crucial for understanding the packing of the molecules in the solid state and for correlating solid-state structure with physical properties. To date, no public crystal structure of 4-Pyridinamine, N-hexyl- has been reported.

Real-Time Reaction Monitoring Techniques (e.g., in situ FTIR, Online Chromatography)

The synthesis of 4-Pyridinamine, N-hexyl-, which typically involves the N-alkylation of 4-aminopyridine with a hexyl halide, can be monitored in real-time using various techniques to optimize reaction conditions and understand the reaction mechanism.

In situ FTIR Spectroscopy: This technique allows for the continuous monitoring of the concentration of reactants, intermediates, and products by observing changes in their characteristic infrared absorption bands. For the synthesis of 4-Pyridinamine, N-hexyl-, one could monitor the disappearance of the N-H stretching band of 4-aminopyridine and the appearance of bands associated with the product.

Online Chromatography: Techniques such as online High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be coupled to the reaction vessel to withdraw and analyze samples at regular intervals. This provides quantitative data on the progress of the reaction, allowing for the determination of reaction kinetics and the identification of any byproducts.

These real-time monitoring techniques are invaluable for process development and for gaining a deeper understanding of the reaction dynamics involved in the formation of 4-Pyridinamine, N-hexyl-.

Table of Compounds

| Compound Name |

|---|

| 4-Pyridinamine, N-hexyl- |

| 4-aminopyridine |

Structure Reactivity and Structure Functionality Relationships of N Hexyl 4 Pyridinamine Derivatives

Influence of N-Alkyl Chain Modifications on Chemical Reactivity and Selectivity

The N-alkyl substituent in 4-pyridinamine derivatives, such as the hexyl group in N-hexyl-4-pyridinamine, plays a crucial role in defining the molecule's steric environment and hydrophobic character. While the electronic influence of a simple alkyl chain on the nitrogen's basicity is relatively modest compared to resonance effects, its size and structure are critical in controlling reaction pathways and selectivity. libretexts.org

Modifications to the N-alkyl chain can exert significant steric effects that dictate the outcome of chemical reactions. The size and branching of the alkyl group can create steric hindrance, which may prevent certain reaction pathways while favoring others. mdpi.com For instance, in base-induced rearrangements of N-alkyl arylsulfonamides, employing a larger, sterically demanding N-alkyl group can effectively prevent an undesired cyclization reaction, thereby promoting the desired rearrangement product in high yield. mdpi.com While a methyl or ethyl group may allow for competing reactions, a bulkier group like isopropyl or isobutyl can facilitate a clean rearrangement. mdpi.com

Furthermore, the length and nature of the N-alkyl chain are paramount in directing intermolecular interactions and self-assembly. In the field of coordination chemistry, long alkyl chains (ranging from 8 to 22 carbons) attached to ligand scaffolds are a key driver for the self-assembly of metal complexes into well-defined, lipid-layer-like arrangements. nih.gov This demonstrates that the N-hexyl group can contribute to the formation of organized supramolecular structures. More complex modifications, such as attaching two benzyl (B1604629) moieties substituted with long apolar alkoxy groups to the amine nitrogen, can create a dense, lipophilic outer sphere. researchgate.net This tailored environment enhances the catalyst's activity and selectivity in reactions like the phosphorylation of amphiphilic substrates by favoring interactions at apolar sites. researchgate.net

Interactive Table: Effect of N-Alkyl Group Size on Reaction Pathways

| N-Alkyl Group (R¹) | Migrating Group (R²) | Ratio of Rearrangement to Cyclization | Primary Outcome |

| Methyl (-CH₃) | Methyl Ester (-CO₂CH₃) | 1 : 1.1 | Significant competition |

| Ethyl (-C₂H₅) | Methyl Ester (-CO₂CH₃) | 4 : 1 | Rearrangement favored |

| Propyl (-C₃H₇) | Methyl Ester (-CO₂CH₃) | 20 : 1 | Rearrangement strongly favored |

| Isopropyl (-CH(CH₃)₂) | Methyl Ester (-CO₂CH₃) | > 50 : 1 | Nearly exclusive rearrangement |

| Methyl (-CH₃) | t-Butyl Ester (-CO₂C(CH₃)₃) | > 50 : 1 | Nearly exclusive rearrangement |

Data derived from studies on the rearrangement of N-alkyl arylsulfonamides, illustrating how increasing steric bulk of the N-alkyl (R¹) or migrating group (R²) prevents undesired cyclization. mdpi.com

Impact of Pyridine (B92270) Ring Substituents on Electronic and Steric Properties

Substituents on the pyridine ring provide a powerful tool for tuning the core properties of N-hexyl-4-pyridinamine derivatives. These modifications can be broadly categorized by their electronic and steric effects, both of which profoundly influence the molecule's reactivity, basicity, and coordination chemistry.

Electronic Properties: The electronic nature of a substituent on the pyridine ring directly modulates the electron density on the ring and, crucially, on the pyridine nitrogen atom. This is explained by the Hammett equation, which provides a quantitative measure of a substituent's electron-donating or electron-withdrawing ability through its substituent constant (σ). wikipedia.org Electron-donating groups (EDGs), such as methoxy (B1213986) (-OCH₃) or dimethylamino (-NMe₂), have negative σ values and increase the electron density on the pyridine nitrogen, enhancing its basicity and nucleophilicity. nih.govyoutube.commasterorganicchemistry.com Conversely, electron-withdrawing groups (EWGs), like nitro (-NO₂) or cyano (-CN), have positive σ values and decrease the electron density, reducing basicity. nih.govyoutube.com

This electronic tuning has been shown to directly regulate the catalytic activity of metal complexes. nih.gov In one study, the catalytic yield of a C-C coupling reaction catalyzed by iron(III) pyridinophane complexes correlated directly with the Hammett parameter (σₚ) of the substituent at the 4-position of the pyridine ring. nih.gov Similarly, the electronic properties of substituents affect the coordination chemistry; EDGs tend to shorten the N-pyridine-metal bond length by increasing the donor capability of the ligand, while EWGs have the opposite effect. nih.gov

Steric Properties: Steric effects arise from the physical bulk of substituents, which can hinder the approach of reactants or solvents to a reactive center. acs.org In pyridine derivatives, substituents at the 2- and 6-positions (ortho to the ring nitrogen) exert the most significant steric hindrance. thieme-connect.comrsc.org This hindrance can dramatically lower the reactivity of the nitrogen atom, in some cases by several orders of magnitude. thieme-connect.com It also impacts the formation of metal complexes, with bulky ortho-substituents leading to lower formation constants. rsc.org While less pronounced, substituents at the 3- and 5-positions can also contribute to steric crowding, influencing the regioselectivity of reactions by making certain sites on the ring less accessible. mdpi.com

Interactive Table: Influence of Pyridine Ring Substituents on Properties

| Substituent (at 4-position) | Hammett Constant (σₚ) | Electronic Effect | Impact on N-Pyridine-Cu(II) Bond Length | Catalytic Conversion (%) |

| Dimethylamino (-NMe₂) | -0.83 | Strong EDG | Shorter | 32 |

| Methoxy (-OMe) | -0.27 | EDG | Shorter | 47 |

| Hydrogen (-H) | 0.00 | Neutral | Reference | 54 |

| Chlorine (-Cl) | 0.23 | EWG | Longer | 56 |

| Cyano (-CN) | 0.66 | Strong EWG | Longer | 58 |

| Nitro (-NO₂) | 0.78 | Strong EWG | Longer | N/A |

Data compiled from studies on substituted pyridinophane and pincer complexes. nih.govnih.gov Note that catalytic conversion data is from a specific iron-catalyzed reaction and illustrates a trend where EWGs increased yield in that particular system. nih.gov

Rational Design Principles for Modulating Catalytic Activity and Supramolecular Recognition

The systematic understanding of structure-property relationships allows for the rational design of N-hexyl-4-pyridinamine derivatives for specific functions. nih.govacs.org By strategically modifying the N-alkyl chain and the pyridine ring, chemists can fine-tune molecules to act as highly effective catalysts or as precise components in supramolecular assemblies.

Modulating Catalytic Activity: 4-(Dialkylamino)pyridines are a well-established class of nucleophilic organocatalysts. researchgate.netresearchgate.net Rational design principles are employed to optimize their performance. For instance, to enhance site-selectivity in the acylation of substrates with both polar and nonpolar regions, catalysts have been designed with bulky, lipophilic groups on the exocyclic nitrogen. researchgate.net These groups, such as N,N-dibenzyl substituents with long dodecyloxy tails, create a specific microenvironment around the catalytic center that favors reactions at apolar sites, a feat not achievable with simpler catalysts like 4-(dimethylamino)pyridine (DMAP). researchgate.net Furthermore, the electronic properties of the pyridine ring can be tuned to control the activity of metal-based catalysts. Attaching electron-withdrawing groups to the ring can enhance the catalytic C-C coupling activity of the corresponding iron complexes. nih.gov This demonstrates a clear design principle: catalyst performance can be modulated by altering the electronic character of the ligand scaffold.

Modulating Supramolecular Recognition: Supramolecular recognition depends on specific, non-covalent interactions between a host and a guest molecule. The principles of rational design are central to creating molecules that can bind with high affinity and selectivity. nih.gov In the context of drug discovery, 4-aminopyridyl-based molecules have been developed as potent enzyme inhibitors through structure-based design. nih.gov By analyzing the target enzyme's active site, modifications are rationally introduced to the inhibitor scaffold to optimize interactions, leading to low-nanomolar binding affinity. nih.gov In such designs, the N-hexyl group can serve as a key hydrophobic component, anchoring the molecule in a nonpolar pocket of the binding site. The pyridine ring can act as a hydrogen bond acceptor, while other substituents on the ring can be introduced to form additional specific interactions. The ability of long N-alkyl chains to drive the self-assembly of molecules into larger, ordered structures is another key principle used in designing materials with specific bulk properties. nih.gov

Future Directions and Emerging Research Avenues for N Hexyl 4 Pyridinamine

Integration with Artificial Intelligence and Machine Learning for Catalyst and Material Design

The convergence of artificial intelligence (AI) and chemistry is set to revolutionize the discovery and design of new molecules and materials. nih.gov Machine learning (ML) algorithms, a subset of AI, excel at identifying complex patterns in large datasets, offering a powerful tool to accelerate the development of catalysts and functional materials. sciencedaily.comresearchgate.net For N-hexyl-4-pyridinamine, these computational tools can navigate the vast chemical space to predict and optimize its properties for specific applications.

ML models can be trained on existing data from analogous 4-aminopyridine (B3432731) derivatives to predict the catalytic activity of N-hexyl-4-pyridinamine in various chemical transformations. researchgate.net Techniques like Bayesian optimization and artificial neural networks (ANNs) can systematically screen virtual libraries of related compounds, identifying optimal structural modifications to enhance performance. acs.orgchemrxiv.org This data-driven approach significantly reduces the time and resources required by traditional trial-and-error experimentation. sciencedaily.com

Furthermore, generative AI models can propose entirely new materials incorporating the N-hexyl-4-pyridinamine scaffold. By learning the underlying rules of chemical bonding and molecular interactions, these models can design novel polymers, metal-organic frameworks, or functional coatings where the unique combination of the pyridine (B92270) ring and the hexyl chain imparts desired electronic, thermal, or surface properties.

Table 1: Potential Applications of AI/ML in N-Hexyl-4-Pyridinamine Research

| Research Area | AI/ML Application | Potential Outcome |

| Catalyst Development | Predictive Modeling (e.g., ANNs) | Rapid screening of catalytic activity for new reactions. |

| Bayesian Optimization | Optimization of reaction conditions for higher yield and selectivity. | |

| Material Design | Generative Adversarial Networks (GANs) | Design of novel functional materials with tailored properties. |

| Quantitative Structure-Property Relationship (QSPR) | Prediction of physical and chemical properties of new derivatives. | |

| Synthesis Planning | Retrosynthesis Algorithms | Identification of novel and more efficient synthetic routes. |

Application in Flow Chemistry and Continuous Manufacturing Processes

The paradigm of chemical synthesis is shifting from traditional batch processing to more efficient, safer, and scalable continuous flow manufacturing. durham.ac.uk Flow chemistry, where reagents are continuously pumped through a network of tubes and reactors, offers numerous advantages for the production of fine chemicals and active pharmaceutical ingredients. nih.gov

The synthesis of N-hexyl-4-pyridinamine and its derivatives could be significantly enhanced by adopting continuous flow processes. Key benefits include:

Enhanced Safety: Flow reactors handle only small volumes of material at any given time, minimizing the risks associated with hazardous reagents or exothermic reactions.

Precise Process Control: Parameters such as temperature, pressure, and residence time can be controlled with high precision, leading to improved consistency and higher yields of the final product.

Scalability: Scaling up production in a flow system is often as simple as running the system for a longer duration, bypassing the complex challenges of scaling up batch reactors.

Integration and Automation: Flow chemistry setups can be integrated with real-time monitoring and automated purification steps, creating a streamlined and highly efficient manufacturing process. durham.ac.uk

The enzymatic or chemocatalytic synthesis of N-hexyl-4-pyridinamine could be adapted to a continuous-flow system, potentially using packed-bed reactors containing immobilized catalysts. nih.gov This approach would not only improve efficiency but also simplify catalyst recovery and reuse, contributing to a greener and more sustainable manufacturing footprint. nih.gov

Development of Novel Synthetic Strategies and Methodologies

While established routes to N-hexyl-4-pyridinamine exist, ongoing research is focused on developing more efficient, sustainable, and versatile synthetic methodologies. A common approach involves the reductive amination of 4-aminopyridine with hexanal (B45976). However, future strategies aim to improve upon this and other existing methods.

One promising avenue is the development of one-pot multicomponent reactions, which combine several reaction steps into a single, efficient operation, thereby reducing waste and simplifying purification. Another area of exploration is the use of novel catalytic systems. For instance, nickel/Lewis acid cooperative catalysis has been shown to achieve selective C-4 alkylation of the pyridine ring, offering a direct method to introduce the hexyl group. nih.gov This approach could bypass the need for pre-functionalized starting materials.

Furthermore, research into greener synthetic routes is gaining traction. This includes the use of more environmentally benign solvents, catalysts based on earth-abundant metals, and energy-efficient reaction conditions, such as those enabled by photoredox or enzymatic catalysis.

Table 2: Comparison of Synthetic Strategies for N-Alkyl-4-Pyridinamines

| Synthetic Strategy | Description | Advantages | Challenges |

| Reductive Amination | Two-step process involving imine formation from 4-aminopyridine and an aldehyde, followed by hydrogenation. | Well-established, uses readily available starting materials. | May require intermediate isolation, potential for by-product formation. |

| Direct C-4 Alkylation | Direct addition of an alkyl group to the C-4 position of the pyridine ring using specialized catalysts (e.g., Ni/Lewis acid). nih.gov | High atom economy, potentially fewer steps. | Catalyst sensitivity, substrate scope limitations. |

| One-Pot Synthesis | Combining multiple reaction steps (e.g., from cyanopyridine) into a single procedure without isolating intermediates. google.com | Increased efficiency, reduced waste and reaction time. | Requires careful optimization of reaction conditions for all steps. |

| N-Alkylation | Direct alkylation of the pyridine nitrogen, sometimes followed by rearrangement. figshare.com | Can be straightforward for certain substrates. | Potential for over-alkylation, regioselectivity issues. |

Exploration in New Catalytic Transformations and Advanced Functional Materials

The future applications of N-hexyl-4-pyridinamine are intrinsically linked to the exploration of its utility in new catalytic roles and as a building block for advanced materials. The structure of N-hexyl-4-pyridinamine, featuring a nucleophilic nitrogen atom within an aromatic ring and a flexible alkyl chain, suggests a wide range of potential functions.

New Catalytic Transformations: Derivatives of 4-aminopyridine are well-known as highly effective nucleophilic catalysts in a variety of organic reactions, such as acylation. N-hexyl-4-pyridinamine could be explored as a catalyst in similar transformations, where the hexyl group could modify its solubility, steric hindrance, or interaction with substrates, potentially leading to unique reactivity or selectivity. Its application could be extended to polymerization reactions, esterifications, and other processes requiring a basic or nucleophilic catalyst.

Advanced Functional Materials: The unique amphiphilic nature of N-hexyl-4-pyridinamine makes it an interesting candidate for self-assembling systems, such as micelles or vesicles. Furthermore, quaternization of the pyridine nitrogen can lead to the formation of N-alkyl pyridinium (B92312) salts. researchgate.net These ionic compounds are precursors for ionic liquids, which have applications as green solvents, electrolytes in batteries, and catalysts. The hexyl chain would directly influence the physical properties, such as melting point and viscosity, of the resulting ionic liquid. The molecule could also serve as a ligand for metal complexes, creating new catalysts or materials with interesting magnetic or optical properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.